molecular formula C17H26ClNO4 B13779803 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride CAS No. 63938-75-0

2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride

Katalognummer: B13779803
CAS-Nummer: 63938-75-0
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: NSSKAGXFUVOOHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride typically involves the reaction of piperidine with ethyl 2-ethoxy-3-methoxybenzoate under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and biological effects. The exact mechanism may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride include other piperidine derivatives such as:

  • 2-piperidinone
  • 2,5-dimethylpiperidine
  • N-methylpiperidine

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

63938-75-0

Molekularformel

C17H26ClNO4

Molekulargewicht

343.8 g/mol

IUPAC-Name

2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride

InChI

InChI=1S/C17H25NO4.ClH/c1-3-21-16-14(8-7-9-15(16)20-2)17(19)22-13-12-18-10-5-4-6-11-18;/h7-9H,3-6,10-13H2,1-2H3;1H

InChI-Schlüssel

NSSKAGXFUVOOHA-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC=C1OC)C(=O)OCC[NH+]2CCCCC2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.